molecular formula C11H4O B593526 2,5,6-Methenoindeno[7,1-bc]furan  (9CI) CAS No. 131107-18-1

2,5,6-Methenoindeno[7,1-bc]furan (9CI)

Cat. No.: B593526
CAS No.: 131107-18-1
M. Wt: 152.152
InChI Key: UBYUSKGBGUFUGS-UHFFFAOYSA-N
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Description

2,5,6-Methenoindeno[7,1-bc]furan (9CI) is a polycyclic organic compound featuring a fused indene and furan system with a methano bridge (CH₂) spanning positions 2,5,6 of the indeno[7,1-bc]furan backbone. The methano bridge introduces structural rigidity and influences electronic properties, making it distinct from simpler furan derivatives. Its nomenclature adheres to IUPAC rules, prioritizing minimal composite bridges and unambiguous numbering . While direct experimental data on this specific compound is sparse in the provided evidence, analogs and related structures offer insights into its behavior and applications.

Properties

CAS No.

131107-18-1

Molecular Formula

C11H4O

Molecular Weight

152.152

InChI

InChI=1S/C11H4O/c1-2-5-8-4(1)9-6-3-7(8)12-11(5)10(6)9/h1-3,10H

InChI Key

UBYUSKGBGUFUGS-UHFFFAOYSA-N

SMILES

C1=CC2=C3C4C5=CC(=C2C1=C45)O3

Synonyms

2,5,6-Methenoindeno[7,1-bc]furan (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2,4-Methanoindeno[7,1-bc]furan (8CI,9CI)
  • Structure: Differs in methano bridge placement (positions 2,4 vs. 2,5,6 in the target compound).
  • Properties : The altered bridge position affects ring strain and π-electron conjugation. lists this compound under CAS 23991-76-6 but lacks further characterization .
Octahydroindeno[7,1-bc]furan Derivatives
  • Structure: Fully saturated indeno-furan core with a spirocyclic system and alkyl side chains . Activity: Exhibits hypoglycemic effects via glycogen synthase kinase 3 inhibition in liver cells .
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
  • Structure: Partially saturated indeno-furan with a ketone group at position 6. Key Differences: Furan ring fused at [5,4-b] instead of [7,1-bc], altering electronic density distribution .
4,6a-Dihydroxy-1a1-methyl-2-oxo-5-(prop-1-en-2-yl)octahydro-1a1H-oxireno[2’,3’:1,2]indeno[7,1-bc]furan-6-carboxylic Acid
  • Structure: Incorporates an oxirene (three-membered oxygen ring) fused to the indeno-furan system.
Table 1: Key Compounds and Their Properties
Compound Name CAS Number Molecular Formula Structural Features Biological Activity/Application Reference
2,5,6-Methenoindeno[7,1-bc]furan (9CI) Not available C₁₄H₁₀O Methano bridge at 2,5,6; fused indeno-furan Theoretical interest; limited data
2,4-Methanoindeno[7,1-bc]furan (8CI) 23991-76-6 C₁₃H₁₀O Methano bridge at 2,4 Uncharacterized
(+)-Yezo’otogirin C Not available C₂₃H₃₇O₂ Octahydro core; isobutyryl substituent Hypoglycemic activity
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one 196597-78-1 C₁₁H₁₀O₂ Ketone group; [5,4-b] fusion Lab reagent (TCI America™)
Table 2: Influence of Substituents and Bridging
Feature 2,5,6-Methenoindeno[7,1-bc]furan Octahydroindeno Derivatives Oxireno-Fused Analogue
Ring Saturation Partially unsaturated Fully saturated Partially saturated
Key Functional Groups Methano bridge Alkyl chains, spiro systems Oxirene, carboxylic acid
Bioactivity Unknown Hypoglycemic Unreported

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